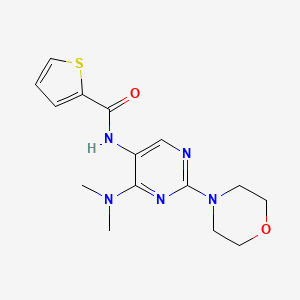
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide: is a complex organic compound that features a thiophene ring, a pyrimidine ring, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-4,6-dimethoxypyrimidine, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Introduction of the Morpholine Ring: The morpholine ring is then attached to the pyrimidine core through another nucleophilic substitution reaction.
Synthesis of the Thiophene Ring: The thiophene ring is synthesized separately, often starting from thiophene-2-carboxylic acid.
Coupling Reaction: The final step involves coupling the thiophene ring with the pyrimidine-morpholine intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The pyrimidine ring can undergo various substitution reactions, especially at positions activated by electron-donating groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide is investigated for its potential as a therapeutic agent. It has shown promise in preliminary studies for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring which is known for its conductive properties.
作用機序
The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. For instance, its anti-inflammatory activity may be due to the inhibition of specific enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interacts with cellular receptors and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but differ in their substituents.
Pyrimidine derivatives: Compounds like 4,6-dimethylpyrimidine have similar core structures but lack the morpholine and thiophene rings.
Morpholine derivatives: These compounds contain the morpholine ring but differ in other structural aspects.
Uniqueness
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide is unique due to the combination of its three distinct rings (thiophene, pyrimidine, and morpholine), which confer a unique set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
特性
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(2)13-11(17-14(21)12-4-3-9-23-12)10-16-15(18-13)20-5-7-22-8-6-20/h3-4,9-10H,5-8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAKYNZDJMRARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














